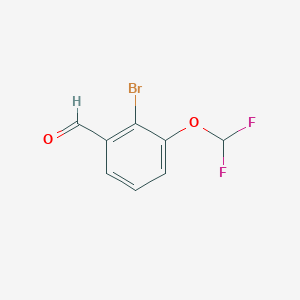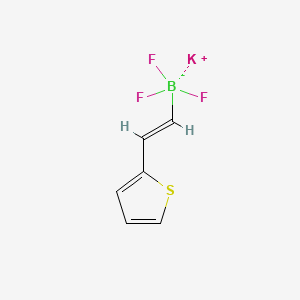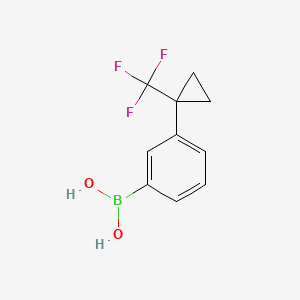
(3-(1-(Trifluoromethyl)cyclopropyl)phenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{3-[1-(trifluoromethyl)cyclopropyl]phenyl}boronic acid is a boronic acid derivative that has gained attention in various fields of scientific research due to its unique chemical properties. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them valuable in organic synthesis, medicinal chemistry, and material science.
Métodos De Preparación
Análisis De Reacciones Químicas
{3-[1-(trifluoromethyl)cyclopropyl]phenyl}boronic acid undergoes various types of chemical reactions:
Oxidation: Boronic acids can be oxidized to form alcohols or phenols.
Reduction: Reduction reactions can convert boronic acids to boranes.
Substitution: Boronic acids can participate in substitution reactions, particularly in the presence of a suitable catalyst.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions and oxidizing agents like hydrogen peroxide for oxidation reactions. Major products formed from these reactions include alcohols, phenols, and various substituted aromatic compounds .
Aplicaciones Científicas De Investigación
{3-[1-(trifluoromethyl)cyclopropyl]phenyl}boronic acid has several applications in scientific research:
Mecanismo De Acción
The mechanism by which {3-[1-(trifluoromethyl)cyclopropyl]phenyl}boronic acid exerts its effects involves the formation of reversible covalent bonds with diols. This interaction is crucial in enzyme inhibition, where the boronic acid moiety binds to the active site of the enzyme, preventing its activity . The molecular targets include serine proteases and kinase enzymes, and the pathways involved are related to enzyme inhibition and signal transduction .
Comparación Con Compuestos Similares
{3-[1-(trifluoromethyl)cyclopropyl]phenyl}boronic acid can be compared with other boronic acids such as:
3-(Trifluoromethyl)phenylboronic acid: Similar in structure but lacks the cyclopropyl group.
4-(Trifluoromethyl)phenylboronic acid: Similar in structure but with the trifluoromethyl group in a different position.
The uniqueness of {3-[1-(trifluoromethyl)cyclopropyl]phenyl}boronic acid lies in its cyclopropyl group, which can influence its reactivity and binding properties compared to other boronic acids.
Propiedades
Fórmula molecular |
C10H10BF3O2 |
|---|---|
Peso molecular |
229.99 g/mol |
Nombre IUPAC |
[3-[1-(trifluoromethyl)cyclopropyl]phenyl]boronic acid |
InChI |
InChI=1S/C10H10BF3O2/c12-10(13,14)9(4-5-9)7-2-1-3-8(6-7)11(15)16/h1-3,6,15-16H,4-5H2 |
Clave InChI |
HXKPDAIZIGAYTG-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=CC=C1)C2(CC2)C(F)(F)F)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-[(2S)-1-amino-5,5-difluoropentan-2-yl]carbamate](/img/structure/B15298144.png)
![1-methyl-3-(trifluoromethyl)-N-[(1S)-1-{3-[2-(trifluoromethyl)pyridin-4-yl]-1,2,4-oxadiazol-5-yl}ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B15298157.png)


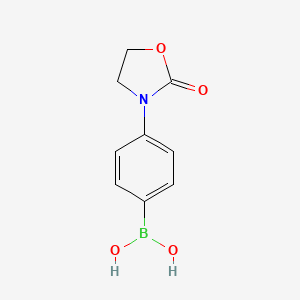

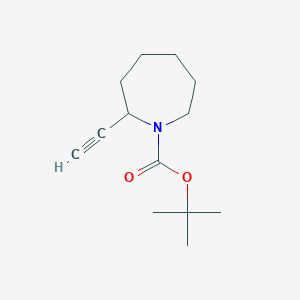
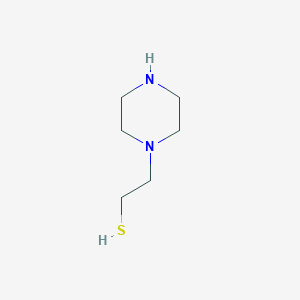
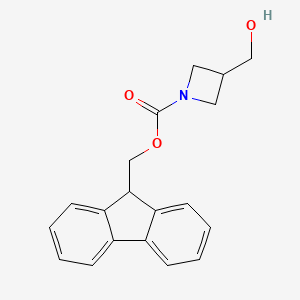

![tert-butyl N-({2-[(fluorosulfonyl)oxy]phenyl}methyl)carbamate](/img/structure/B15298215.png)
![4,4,5,5-Tetramethyl-2-[3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]-1,3,2-dioxaborolane](/img/structure/B15298216.png)
